Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-

Description

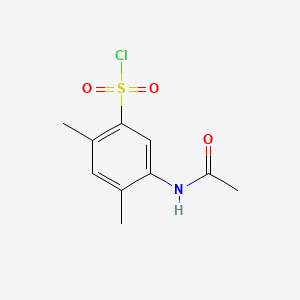

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- (CAS: 34684-43-0) is a substituted benzenesulfonyl chloride derivative with the molecular formula C₁₀H₁₂ClNO₃S and a molecular weight of 261.721 g/mol . Key structural features include:

- Acetylamino group at position 3.

- Dimethyl substitution at positions 2 and 2.

- Sulfonyl chloride functional group (-SO₂Cl), a reactive electrophilic center.

The compound exhibits a LogP value of 1.69, indicating moderate lipophilicity, and is analyzed via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphate mobile phases . Its applications span pharmaceutical synthesis, analytical chemistry, and pharmacokinetic studies .

Properties

CAS No. |

34684-43-0 |

|---|---|

Molecular Formula |

C10H12ClNO3S |

Molecular Weight |

261.73 g/mol |

IUPAC Name |

5-acetamido-2,4-dimethylbenzenesulfonyl chloride |

InChI |

InChI=1S/C10H12ClNO3S/c1-6-4-7(2)10(16(11,14)15)5-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |

InChI Key |

CRQMIQVYEFNWRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Traditional Batch Synthesis Methods

Sulfonation and Chlorination

The conventional approach begins with 2,4-dimethylaniline as the precursor. Key steps include:

- Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonic acid group at the para position relative to the amino group.

- Acetylation : The free amino group is acetylated using acetic anhydride in pyridine, yielding 5-(acetylamino)-2,4-dimethylbenzenesulfonic acid.

- Chlorination : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride at elevated temperatures (60–80°C).

Critical Parameters :

- Temperature Control : Excess heat during sulfonation leads to polysubstitution or decomposition.

- Solvent Selection : Dichloromethane or 1,2-dichloroethane minimizes side reactions.

Table 1: Batch Synthesis Reaction Conditions

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sulfonation | ClSO₃H | 0–5 | 2–3 | 65–70 |

| Acetylation | Acetic anhydride, pyridine | 25 | 1 | 85–90 |

| Chlorination | PCl₅, SOCl₂ | 60–80 | 4–6 | 70–75 |

Continuous Flow Synthesis Approaches

Two-Temperature Zone Microchannel Reactor System

A patented continuous flow method (CN111039829B) enhances selectivity and safety for analogous compounds, adaptable to 5-(acetylamino)-2,4-dimethylbenzenesulfonyl chloride:

First Stage (Sulfonation) :

Second Stage (Chlorination) :

Advantages Over Batch Methods :

- Heat Management : Microchannel reactors dissipate exothermic heat efficiently, preventing thermal runaway.

- Reduced Byproducts : Precise temperature zones suppress ortho-sulfonation and hydrolysis.

Table 2: Continuous Flow vs. Batch Synthesis

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Reaction Time | 6–10 h | 3–4 min |

| Yield | 70–75% | 85–92% |

| Byproduct Formation | 10–15% | <5% |

| Scalability | Limited by reactor size | Linear scalability |

Industrial-Scale Production Techniques

Large-Scale Chlorosulfonation

Industrial facilities employ continuous stirred-tank reactors (CSTRs) with in-line analytics for real-time monitoring:

- Feedstock Preparation : 2,4-dimethylaniline is acetylated in a pre-reactor to minimize handling of free amines.

- Multistage Sulfonation : ClSO₃H is introduced in stages to control reaction exothermicity.

- Distillation Purification : Short-path distillation under vacuum (0.1–1 mmHg) isolates the sulfonyl chloride with >95% purity.

Environmental Considerations :

- Closed-loop systems recover excess ClSO₃H and HCl gas, reducing waste.

- Solvent recycling minimizes dichloromethane emissions.

Comparative Analysis of Preparation Methods

Efficiency Metrics

Cost Implications

| Factor | Batch Method | Continuous Flow |

|---|---|---|

| Capital Investment | Low | High |

| Operational Costs | High (labor, waste) | Low (automation, recycling) |

| Purity | 85–90% | 92–95% |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- undergoes various chemical reactions, including:

Substitution Reactions: Reacts with amines and alcohols to form sulfonamides and sulfonate esters.

Hydrolysis: Decomposes in hot water to produce hydrochloric acid and benzenesulfonic acid.

Electrophilic Aromatic Substitution: The acetylamino group directs substitution to the ortho and para positions on the benzene ring.

Common Reagents and Conditions

Amines and Alcohols: Used in substitution reactions to form sulfonamides and sulfonate esters.

Water: Used in hydrolysis reactions, typically under heated conditions.

Chlorinating Agents: Such as chlorosulfonic acid and phosphorus oxychloride, used in the initial synthesis.

Major Products Formed

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Hydrochloric Acid and Benzenesulfonic Acid: Formed during hydrolysis.

Scientific Research Applications

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- is a chemical compound with a molecular weight of 261.721 g/mol and the molecular formula . It features a sulfonyl chloride functional group attached to a benzene ring, with additional substitutions at the 2 and 4 positions by methyl groups and an acetylamino group at the 5 position. The presence of the electrophilic sulfonyl chloride group makes it useful in synthesizing complex organic molecules and pharmaceuticals.

Applications

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, finds utility in various fields because of its reactivity with nucleophiles.

Chemical Synthesis

- Formation of Sulfonamides The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with amines to form sulfonamides.

- Synthesis of Sulfonate Esters It reacts with alcohols to form sulfonate esters.

Separation Science

- HPLC Analysis Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- can be analyzed using reverse phase (RP) HPLC methods with simple conditions, typically using a mobile phase of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid . It can be separated using Newcrom R1 HPLC columns .

*suitable for pharmacokinetics .

Medicinal Chemistry

- Sulfonamide derivatives, which can be derived from benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, are known for antibacterial properties and efficacy against bacterial infections. The acetylamino group can influence pharmacokinetic properties, potentially enhancing bioavailability and specificity of action.

Study of Molecular Interactions

- Interaction studies involving benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, are centered around its reactivity with nucleophiles, which helps to understand its role in forming chemical structures with therapeutic potential. The electrophilic nature of the sulfonyl chloride group allows it to react selectively with different nucleophiles, leading to diverse product formations for biological activity studies.

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- involves its reactivity with nucleophiles, such as amines and alcohols. The sulfonyl chloride group acts as an electrophile, facilitating the formation of sulfonamide and sulfonate ester bonds. This reactivity is harnessed in various synthetic applications, including the production of pharmaceuticals and industrial chemicals .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity of benzenesulfonyl chlorides is influenced by substituents. Below is a comparative analysis:

Key Observations :

- Electron-withdrawing groups (e.g., acetylamino) increase electrophilicity but may sterically hinder reactions. The 2,4-dimethyl groups in the target compound reduce reactivity compared to monosubstituted analogs, necessitating longer hydrolysis times .

- Disulfonyl chlorides (e.g., 5-substituted-2,4-disulfonyl chlorides) are more reactive due to dual -SO₂Cl groups but are less stable .

Analytical and Pharmacokinetic Profiles

- HPLC Analysis: The target compound is separated using a Newcrom R1 column (low silanol activity), whereas 4-(acetylamino)benzenesulfonyl chloride may require alternative columns due to differing polarity .

- Enzyme Inhibition: Benzenesulfonamides with bulky substituents (e.g., 5-(acetylamino)-2,4-dimethyl-) show enhanced selectivity for enzymes like carbonic anhydrase compared to simpler analogs .

Biological Activity

Benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- is a chemical compound characterized by a sulfonyl chloride functional group attached to a benzene ring. This compound has garnered interest primarily for its electrophilic properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its reactivity, potential therapeutic effects, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃ClN₂O₂S

- Molecular Weight : 261.721 g/mol

- Functional Groups : Sulfonyl chloride, acetylamino group, and two methyl groups at the 2 and 4 positions.

The sulfonyl chloride group is known for its high electrophilicity, allowing it to participate in nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This reactivity is instrumental in synthesizing complex organic molecules and pharmaceuticals.

Antibacterial Potential

While specific biological activity data for benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl- is limited, compounds containing sulfonyl chloride groups are often explored for their potential in medicinal chemistry. The sulfonamide derivatives formed from this compound may exhibit antibacterial properties similar to other known sulfonamides. Historically, sulfonamides have been effective against bacterial infections due to their ability to inhibit folic acid synthesis in bacteria.

Anti-inflammatory Activity

Research has indicated that benzenesulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, studies on related compounds have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in inflammatory pathways. A study demonstrated that some N-(benzene sulfonyl) acetamide derivatives displayed multitarget inhibitory activities against COX-2 and 5-LOX with IC₅₀ values as low as for COX-2 inhibition .

Antioxidant Properties

The antioxidant activity of benzenesulfonamide derivatives has also been documented. These compounds can reduce reactive oxygen species (ROS) during microbial invasion, thereby providing dual benefits of antimicrobial action and oxidative stress reduction .

Comparative Analysis with Related Compounds

The following table summarizes some notable compounds related to benzenesulfonyl chloride, 5-(acetylamino)-2,4-dimethyl-, highlighting their biological activities:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Benzenesulfonamide | 63-74-1 | Known for antibacterial properties | Effective against bacterial infections |

| 4-Acetamidobenzenesulfonyl chloride | 121-60-8 | Contains acetaminophen moiety | Potential analgesic effects |

| N-(benzene sulfonyl) acetamide derivatives | N/A | Designed for COX-2/5-LOX inhibition | Anti-inflammatory and analgesic |

Case Studies and Research Findings

- In Vivo Studies : A study evaluated the anti-inflammatory effects of various benzenesulfonamide derivatives in rat models. Compounds demonstrated significant inhibition of carrageenan-induced paw edema, suggesting strong anti-inflammatory properties .

- Antimicrobial Activity : In vitro evaluations revealed that certain derivatives exhibited effective antimicrobial activity against pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from to .

- Pharmacokinetic Profiles : The pharmacokinetic study of selected derivatives showed favorable absorption and bioavailability in animal models, indicating potential for therapeutic applications .

Q & A

Basic Questions

Q. What are the key safety protocols for handling 5-(acetylamino)-2,4-dimethylbenzenesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .

- Emergency Measures : In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate with water for at least 10 minutes and seek medical attention .

- Storage : Store in a cool, dry place away from oxidizing agents and moisture. Keep containers tightly sealed and under lock if required .

- Data Table :

| Hazard Classification | GHS Codes | Precautionary Measures |

|---|---|---|

| Skin Corrosion (Cat. 1) | H314 | Use gloves and protective clothing |

| Eye Damage (Cat. 1) | H318 | Safety goggles required |

| Acute Toxicity (Oral, Cat. 4) | H302 | Avoid ingestion |

Q. How is 5-(acetylamino)-2,4-dimethylbenzenesulfonyl chloride typically synthesized?

- Methodological Answer :

- Step 1 : Sulfonation of 2,4-dimethylaniline using chlorosulfonic acid to introduce the sulfonyl chloride group .

- Step 2 : Acetylation of the amino group using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) to form the 5-acetylamino substituent .

- Purification : Recrystallization from ethanol or acetone, followed by column chromatography (silica gel, hexane/ethyl acetate) to isolate the pure product .

- Critical Notes : Monitor reaction temperature (e.g., <5°C during sulfonation) to avoid side reactions. Substituents like methyl groups may sterically hinder reactivity, requiring extended reaction times .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 5-(acetylamino)-2,4-dimethylbenzenesulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer :

- Reactivity Profile : The sulfonyl chloride group acts as an electrophile, reacting with amines (e.g., Hinsberg test) to form sulfonamides. Steric effects from the 2,4-dimethyl groups may slow kinetics, while the electron-withdrawing acetylamino group enhances electrophilicity at the sulfur center .

- Kinetic Studies : Solvolysis rates in fluoroalcohol-water mixtures (e.g., 97% ethanol) show a correlation between solvent polarity and reaction rate. For example, log k values increase by 0.5–1.0 units in high-polarity solvents .

- Data Table :

| Solvent System | log k (25°C) | Activation Energy (kJ/mol) |

|---|---|---|

| 97% Ethanol | -2.3 | 85 |

| 50% Acetone-H2O | -1.8 | 78 |

Q. How can this compound be utilized as a derivatization reagent in environmental analysis?

- Methodological Answer :

- Application : Derivatize primary and secondary amines in water samples for GC-MS detection. Reacts with amines to form stable sulfonamides, enhancing volatility and detectability .

- Protocol :

Adjust sample pH to 8–9 (using borate buffer).

Add 5-(acetylamino)-2,4-dimethylbenzenesulfonyl chloride (1.2 molar equivalents) in acetone.

Extract derivatives with dichloromethane and analyze via GC-MS (EI mode, m/z 150–400) .

- Detection Limits : Sub-ppb levels for alkylamines (e.g., methylamine, LOD = 0.1 µg/L) due to reduced background interference from the dimethyl and acetylamino groups .

Q. What are the decomposition pathways and stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 252°C, releasing SO₂, CO, and HCl. Avoid prolonged exposure to heat or sunlight .

- Hydrolytic Degradation : Reacts with moisture to form benzenesulfonic acid derivatives. Store under anhydrous conditions (e.g., molecular sieves) .

- Light Sensitivity : UV irradiation accelerates decomposition. Use amber glassware and store in dark conditions .

- Data Table :

| Condition | Half-Life (25°C) | Major Decomposition Products |

|---|---|---|

| Dry N₂ | >1 year | None |

| Humid Air | 2 weeks | 5-Acetylamino-2,4-dimethylbenzenesulfonic acid |

| UV Light | 48 hours | SO₂, HCl, acetamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.